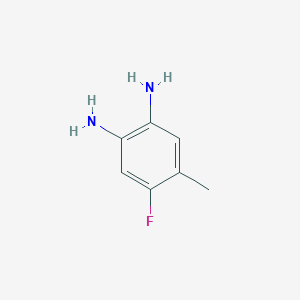

4-Fluoro-5-methylbenzene-1,2-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-5-methylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHYTHIEXHWXCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90539339 | |

| Record name | 4-Fluoro-5-methylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90539339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97389-11-2 | |

| Record name | 4-Fluoro-5-methylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90539339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-5-methylbenzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Fluoro-5-methylbenzene-1,2-diamine physical properties

An In-depth Technical Guide to the Physical Properties of 4-Fluoro-5-methylbenzene-1,2-diamine

This technical guide provides a comprehensive overview of the known physical properties of this compound, targeting researchers, scientists, and professionals in drug development. The document focuses on presenting quantitative data in a structured format, detailing relevant experimental methodologies, and providing a logical workflow for property determination.

Core Physical Properties

This compound, with the CAS number 97389-11-2, is an aromatic amine containing fluorine and a methyl group on the benzene ring.[1] Its fundamental physical characteristics are crucial for its application in chemical synthesis and pharmaceutical research.

Data Presentation

The following table summarizes the key physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₉FN₂ | PubChem[1] |

| Molecular Weight | 140.16 g/mol | PubChem[1], Sigma-Aldrich |

| Melting Point | 103.00°C - 105.00°C | abcr Gute Chemie |

| Boiling Point | No data available | |

| Solubility | No data available |

Experimental Protocols

While specific experimental protocols for determining the physical properties of this compound are not detailed in the available literature, standard methodologies for organic compounds are applicable. The following sections describe generalized protocols for determining melting point, boiling point, and solubility.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound can be determined with high precision using a melting point apparatus and capillary tubes.[2][3][4][5][6]

Procedure:

-

Sample Preparation: A small amount of the dry, powdered this compound is loaded into a capillary tube to a height of 2-3 mm.[4] The tube is then tapped gently to pack the sample at the bottom.[3][4]

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.[4]

-

Heating: The sample is heated rapidly to a temperature approximately 10-20°C below the expected melting point.[3][4] The heating rate is then reduced to about 1-2°C per minute to ensure accurate determination.[4][6]

-

Observation: The sample is observed through a magnifying eyepiece. The melting range is recorded from the temperature at which the first droplet of liquid is observed to the temperature at which the entire sample has melted into a clear liquid.[3][4]

Boiling Point Determination (Micro Reflux Method)

For small quantities of a liquid, the boiling point can be determined using a micro reflux method.[7]

Procedure:

-

Sample Preparation: A small volume (a few milliliters) of the substance is placed in a test tube with a boiling chip.[8]

-

Apparatus Setup: A thermometer is positioned in the test tube above the liquid surface to measure the vapor temperature. The apparatus is set up for reflux.[7]

-

Heating: The sample is gently heated.

-

Observation: The temperature is recorded when the vapor condensation ring is stable and the temperature on the thermometer remains constant. This temperature is the boiling point.[8]

Solubility Determination

The solubility of an organic compound can be assessed in various solvents to understand its polarity and potential for use in different reaction conditions.[9][10][11][12][13]

Procedure:

-

Sample and Solvent Preparation: A small, measured amount of this compound (e.g., 10-30 mg) is placed in a test tube.[12]

-

Solvent Addition: A specific volume of the chosen solvent (e.g., 1 mL of water, ethanol, or a nonpolar solvent like hexane) is added.[10][12]

-

Observation: The mixture is agitated vigorously for a set period (e.g., 1-2 minutes).[11] The solubility is observed and categorized as soluble, partially soluble, or insoluble.[12] This process can be repeated with a range of polar and nonpolar solvents to create a solubility profile.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the key physical properties of a solid organic compound like this compound.

References

- 1. This compound | C7H9FN2 | CID 13398815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. westlab.com [westlab.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. ursinus.edu [ursinus.edu]

- 5. mt.com [mt.com]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemconnections.org [chemconnections.org]

- 9. youtube.com [youtube.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.ws [chem.ws]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to 4-Fluoro-5-methylbenzene-1,2-diamine: Chemical Structure and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluoro-5-methylbenzene-1,2-diamine, a key intermediate in synthetic and medicinal chemistry. This document details its chemical structure, analytical characterization, a plausible synthetic route, and its applications in drug discovery, with a focus on its role as a precursor to biologically active molecules.

Chemical Structure and Properties

This compound is an aromatic organic compound featuring a benzene ring substituted with two adjacent amine groups, a fluorine atom, and a methyl group. This substitution pattern makes it a versatile building block for the synthesis of various heterocyclic compounds.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 97389-11-2 | PubChem[1] |

| Molecular Formula | C₇H₉FN₂ | PubChem[1] |

| Molecular Weight | 140.16 g/mol | PubChem[1] |

| Appearance | Off-white to pink solid (Predicted) | |

| Melting Point | Not available | |

| Boiling Point | 274.4±35.0 °C (Predicted) | |

| Solubility | Slightly soluble in water |

Hazard Information:

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process starting from 4-fluoro-2-methylaniline: dinitration followed by catalytic reduction of the nitro groups.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-Fluoro-5-methyl-1,2-dinitrobenzene (Intermediate)

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 4-fluoro-2-methylaniline. Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

-

Nitration: Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the cooled and stirred solution of 4-fluoro-2-methylaniline. The temperature should be carefully controlled and not allowed to exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring. The precipitated solid, 4-fluoro-5-methyl-1,2-dinitrobenzene, is collected by vacuum filtration.

-

Purification: Wash the crude product with cold water until the washings are neutral. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of this compound (Final Product)

-

Reaction Setup: In a hydrogenation vessel, dissolve the synthesized 4-fluoro-5-methyl-1,2-dinitrobenzene in a suitable solvent such as ethanol or methanol.

-

Catalytic Reduction: Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.

-

Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically at a pressure of 1-3 atm). Stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: The progress of the reduction can be monitored by TLC or by observing the cessation of hydrogen uptake.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation and Purification: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound. The product can be purified by recrystallization or column chromatography.

Analytical Characterization

A combination of spectroscopic techniques is employed to confirm the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons. The aromatic protons will appear as multiplets in the aromatic region (typically 6.0-7.5 ppm), with their chemical shifts and coupling patterns influenced by the positions of the fluorine, methyl, and amine groups. The amine protons will likely appear as a broad singlet, and the methyl protons as a singlet in the aliphatic region.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule, as they are in different chemical environments. The carbon atoms attached to the electronegative fluorine and nitrogen atoms will be shifted downfield.

Predicted Spectral Data:

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic-H | ~6.5-7.0 | m | 2H | Ar-H |

| Amine-H | ~3.5-4.5 | br s | 4H | -NH₂ |

| Methyl-H | ~2.1 | s | 3H | -CH₃ |

| ¹³C NMR | Chemical Shift (ppm) | Assignment | ||

| Aromatic-C | ~140-150 (C-F) | C-F | ||

| Aromatic-C | ~130-140 (C-N) | C-NH₂ | ||

| Aromatic-C | ~115-130 | Ar-C | ||

| Methyl-C | ~15-20 | -CH₃ |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Tune the NMR spectrometer to the appropriate frequencies for ¹H and ¹³C nuclei.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse-acquire sequence. For the ¹³C NMR spectrum, a proton-decoupled sequence is typically used to obtain singlets for each carbon atom.

-

Data Processing: Process the acquired Free Induction Decay (FID) signals by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-3500 | N-H stretch | Primary amine (-NH₂) |

| 3000-3100 | C-H stretch | Aromatic C-H |

| 2850-2960 | C-H stretch | Methyl (-CH₃) |

| 1600-1650 | N-H bend | Primary amine (-NH₂) |

| 1450-1600 | C=C stretch | Aromatic ring |

| 1250-1350 | C-N stretch | Aromatic amine |

| 1000-1400 | C-F stretch | Aryl fluoride |

Experimental Protocol: FTIR Analysis (Solid Sample)

-

Sample Preparation (Thin Film Method): Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or acetone). Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample on the plate.[2]

-

Data Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In electron ionization (EI) mode, the mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (140.16 g/mol ).

Predicted Mass Spectrum Data:

| m/z | Interpretation |

| 140 | Molecular ion [M]⁺ |

| 125 | [M - CH₃]⁺ |

| 113 | [M - NH₂ - H]⁺ |

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) for volatile compounds.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection and Analysis: Detect the ions and generate a mass spectrum. Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and gain structural information.

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry, primarily due to its utility in the synthesis of benzimidazoles. The benzimidazole scaffold is a "privileged structure" found in numerous biologically active compounds. The fluorine and methyl substituents on the benzene ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates, such as metabolic stability, binding affinity, and lipophilicity.

Role as a Precursor to Kinase Inhibitors:

One of the key applications of this diamine is in the synthesis of substituted benzimidazoles that can act as kinase inhibitors. Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is implicated in various diseases, particularly cancer. By serving as a starting material, this compound allows for the introduction of specific pharmacophoric features that can lead to potent and selective kinase inhibition.

Caption: Logical relationship of this compound in the synthesis of potential kinase inhibitors and their mechanism of action.

The synthesis of these benzimidazole derivatives typically involves the condensation of this compound with various aldehydes or carboxylic acids, leading to a diverse library of compounds for biological screening.[3][4][5] The specific substituents on the aldehyde or carboxylic acid can be varied to optimize the interaction with the target kinase's active site.

Conclusion

This compound is a strategically important chemical intermediate with significant applications in the field of drug discovery and development. Its unique substitution pattern provides a valuable platform for the synthesis of complex heterocyclic molecules, particularly benzimidazole-based kinase inhibitors. A thorough understanding of its chemical properties, synthesis, and analytical characterization, as outlined in this guide, is essential for researchers and scientists working towards the development of novel therapeutic agents.

References

- 1. This compound | C7H9FN2 | CID 13398815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Fluoro-5-methylbenzene-1,2-diamine (CAS No. 97389-11-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Fluoro-5-methylbenzene-1,2-diamine (CAS No. 97389-11-2), a fluorinated aromatic amine with potential applications in medicinal chemistry and materials science. This document consolidates available data on its chemical and physical properties, safety and handling, and outlines a plausible synthetic route based on established chemical transformations. Spectroscopic data, where available, is presented to aid in the characterization of this compound. The guide also explores the potential utility of this molecule as a building block in the development of novel therapeutic agents, drawing parallels with other fluorinated compounds in drug discovery.

Chemical Identity and Properties

This compound is a substituted o-phenylenediamine. The presence of a fluorine atom and a methyl group on the benzene ring can influence its chemical reactivity, lipophilicity, and metabolic stability, making it an attractive scaffold for medicinal chemistry.

Table 1: Chemical Identifiers and Physical Properties [1]

| Property | Value |

| CAS Number | 97389-11-2 |

| Molecular Formula | C₇H₉FN₂ |

| Molecular Weight | 140.16 g/mol |

| IUPAC Name | This compound |

| Synonyms | 4,5-Diamino-2-fluorotoluene, 4-Fluoro-5-methyl-1,2-phenylenediamine |

| Appearance | Not reported (likely a solid) |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Not reported |

Synthesis and Characterization

Proposed Experimental Protocol for Synthesis

This proposed synthesis is a multi-step process starting from 4-fluoro-2-nitrotoluene.

Step 1: Nitration of 4-Fluoro-2-nitrotoluene to yield 1-Fluoro-2,4-dinitro-5-methylbenzene

-

Materials: 4-Fluoro-2-nitrotoluene, fuming nitric acid, concentrated sulfuric acid.

-

Procedure: In a flask equipped with a stirrer and cooled in an ice bath, slowly add 4-fluoro-2-nitrotoluene to a mixture of fuming nitric acid and concentrated sulfuric acid. Maintain the temperature below 10°C. After the addition is complete, allow the reaction to stir at room temperature for several hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, pour the reaction mixture onto crushed ice. The precipitated product is filtered, washed with water until neutral, and dried.

Step 2: Reduction of 1-Fluoro-2,4-dinitro-5-methylbenzene to this compound

-

Materials: 1-Fluoro-2,4-dinitro-5-methylbenzene, iron powder, hydrochloric acid, ethanol.

-

Procedure: A mixture of 1-Fluoro-2,4-dinitro-5-methylbenzene and iron powder in ethanol and water is heated to reflux. Concentrated hydrochloric acid is added dropwise to the heated mixture. The reaction is refluxed for several hours and monitored by TLC. After completion, the reaction mixture is cooled and made alkaline with a sodium carbonate solution. The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.

Proposed synthesis workflow for this compound.

Spectroscopic Characterization

Spectroscopic data is crucial for the confirmation of the chemical structure.

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR | A ¹H NMR spectrum is available on ChemicalBook, but detailed peak assignments are not provided in the available search results[3]. Expected signals would include aromatic protons, amine protons, and a methyl group singlet. |

| ¹³C NMR | Not available in search results. |

| IR Spectroscopy | Not available in search results. Expected characteristic peaks would include N-H stretching vibrations for the amine groups and C-F stretching vibrations. |

| Mass Spectrometry | Not available in search results. The expected molecular ion peak (M+) would be at m/z 140.16. |

Safety and Handling

Based on GHS classifications from PubChem, this compound is considered a hazardous substance[1].

Table 3: GHS Hazard Information [1]

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability[4][5]. Aromatic diamines are versatile building blocks for the synthesis of various heterocyclic compounds with diverse biological activities[6].

While specific applications for this compound are not extensively documented, its structural features suggest its potential as a precursor for various classes of therapeutic agents, including:

-

Benzimidazoles: Reaction with aldehydes or carboxylic acids can yield substituted benzimidazoles, a scaffold present in numerous approved drugs with a wide range of activities.

-

Quinoxalines: Condensation with 1,2-dicarbonyl compounds can produce quinoxalines, which are known to exhibit anticancer, antibacterial, and antiviral properties.

-

Phenazines: Oxidative condensation can lead to the formation of phenazine derivatives, which have applications as dyes and have been investigated for their biological activities.

The presence of the fluorine atom in this compound can be strategically utilized to modulate the pharmacokinetic and pharmacodynamic properties of the resulting derivatives.

References

- 1. This compound | C7H9FN2 | CID 13398815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound(97389-11-2) 1H NMR spectrum [chemicalbook.com]

- 4. ajrconline.org [ajrconline.org]

- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Buy 5-Fluoro-N1-methylbenzene-1,2-diamine | 348133-46-0 [smolecule.com]

Technical Guide: Spectroscopic Profile of 4-Fluoro-5-methylbenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the spectroscopic properties of 4-Fluoro-5-methylbenzene-1,2-diamine. The information herein is intended to support research and development activities by providing key analytical data and methodologies for the characterization of this compound. The spectroscopic data presented is based on established principles of analytical chemistry and predicted values derived from the compound's structure.

Compound Overview

This compound is an aromatic amine derivative with potential applications as a building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.[1][2][3] Accurate spectroscopic characterization is crucial for its identification, purity assessment, and quality control.

Chemical Structure:

Key Properties:

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on the analysis of similar compounds and the known effects of substituent groups in NMR, IR, and mass spectrometry.

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.7 | Doublet | 1H | Aromatic H |

| ~ 6.5 | Doublet | 1H | Aromatic H |

| ~ 3.5 - 4.5 | Broad Singlet | 4H | -NH₂ protons |

| ~ 2.2 | Singlet | 3H | -CH₃ protons |

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, Broadband Proton Decoupled)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 - 150 (d, ¹JCF) | C-F |

| ~ 135 - 140 | C-NH₂ |

| ~ 130 - 135 | C-NH₂ |

| ~ 115 - 120 | C-CH₃ |

| ~ 110 - 115 (d, ²JCF) | Aromatic CH |

| ~ 105 - 110 (d, ²JCF) | Aromatic CH |

| ~ 15 - 20 | -CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data (Sample Preparation: KBr pellet or thin solid film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3250 | Strong, Broad | N-H stretching (asymmetric and symmetric) of -NH₂ |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2950 - 2850 | Medium | Aliphatic C-H stretching of -CH₃ |

| 1620 - 1580 | Strong | C=C aromatic ring stretching |

| 1520 - 1480 | Strong | N-H bending |

| 1270 - 1180 | Strong | C-N stretching |

| 1150 - 1000 | Strong | C-F stretching |

Table 4: Predicted Mass Spectrometry Data (Ionization Method: Electron Impact - EI)

| m/z | Relative Intensity (%) | Assignment |

| 140 | High | [M]⁺ (Molecular Ion) |

| 125 | Moderate | [M - CH₃]⁺ |

| 113 | Moderate | Fragment |

| Other smaller fragments | Variable | Fragments from ring cleavage |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).[5] The use of a deuterated solvent is necessary to avoid large solvent peaks in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.[6]

-

Instrumentation: A 300 MHz or 500 MHz NMR spectrometer is suitable for analysis.[5]

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a spectral width of approximately -2 to 12 ppm.

-

A relaxation delay of 1-2 seconds should be used between pulses.

-

Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a broadband proton decoupling pulse sequence to simplify the spectrum to single lines for each unique carbon.[6]

-

A spectral width of 0 to 220 ppm is appropriate for most organic molecules.[7]

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.[7]

-

3.2 Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount (approx. 5-10 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[8]

-

Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[8]

-

Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[8]

-

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for analysis.

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean salt plate (or of the empty sample compartment).

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

3.3 Mass Spectrometry (MS)

-

Sample Preparation: For electron impact (EI) ionization, the sample is typically introduced into the instrument via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized by heating in a vacuum.[9] For electrospray ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (around 1 mg/mL, then diluted).[10]

-

Instrumentation: A mass spectrometer with an EI or ESI source and a mass analyzer (e.g., quadrupole or time-of-flight).

-

Data Acquisition (EI Mode):

-

The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[9][11]

-

The resulting positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).[9][12]

-

The detector records the abundance of each ion, generating a mass spectrum.

-

Workflow Visualization

The following diagram illustrates a typical experimental workflow for the complete spectroscopic characterization of a novel or synthesized batch of this compound.

Caption: Workflow for Spectroscopic Characterization.

References

- 1. Buy 5-Fluoro-N1-methylbenzene-1,2-diamine | 348133-46-0 [smolecule.com]

- 2. ossila.com [ossila.com]

- 3. chembk.com [chembk.com]

- 4. This compound | C7H9FN2 | CID 13398815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. youtube.com [youtube.com]

- 12. fiveable.me [fiveable.me]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Fluoro-5-methylbenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 4-Fluoro-5-methylbenzene-1,2-diamine. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a predicted analysis based on established NMR principles and data from analogous structures. This information is intended to assist researchers in the identification, characterization, and quality control of this compound in a drug development context.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectral data for this compound is summarized in Table 1. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm. The predicted spectrum is expected to show two distinct aromatic proton signals and signals for the methyl and amine groups.

Table 1: Predicted ¹H NMR Data for this compound

| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | ~ 6.75 | Doublet (d) | ~ 8.5 (³JH-F) | 1H |

| H-6 | ~ 6.60 | Singlet (s) | - | 1H |

| -CH₃ | ~ 2.15 | Singlet (s) | - | 3H |

| -NH₂ (at C1) | ~ 3.5 - 4.5 | Broad Singlet (br s) | - | 2H |

| -NH₂ (at C2) | ~ 3.5 - 4.5 | Broad Singlet (br s) | - | 2H |

Note: The chemical shifts of the amine (-NH₂) protons are highly dependent on the solvent, concentration, and temperature, and they may exchange with deuterium in deuterated solvents like D₂O, leading to their disappearance from the spectrum.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectral data for this compound is presented in Table 2. The chemical shifts (δ) are referenced to TMS at 0 ppm. The fluorine substituent is expected to cause characteristic carbon-fluorine (C-F) coupling, which is observable as doublets in the proton-decoupled ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Atom Number | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

| C-1 | ~ 135.0 | Singlet (s) | - |

| C-2 | ~ 138.0 | Singlet (s) | - |

| C-3 | ~ 115.0 | Doublet (d) | ~ 8 (³JC-F) |

| C-4 | ~ 150.0 | Doublet (d) | ~ 240 (¹JC-F) |

| C-5 | ~ 120.0 | Doublet (d) | ~ 20 (²JC-F) |

| C-6 | ~ 118.0 | Doublet (d) | ~ 3 (⁴JC-F) |

| -CH₃ | ~ 15.0 | Singlet (s) | - |

Structural Assignment and Logic

The predicted assignments are based on the following well-established principles of NMR spectroscopy:

-

Substituent Effects: The electron-donating amino (-NH₂) and methyl (-CH₃) groups are expected to shield the aromatic protons and carbons, shifting their signals upfield (to lower ppm values). Conversely, the electronegative fluorine atom will deshield adjacent nuclei, causing downfield shifts.

-

¹H-¹⁹F Coupling: The fluorine atom will couple with the proton at the meta position (H-3), resulting in a doublet with an expected coupling constant of approximately 8.5 Hz. The proton at C-6 is not expected to show significant coupling to the fluorine.

-

¹³C-¹⁹F Coupling: The carbon directly attached to the fluorine (C-4) will exhibit a large one-bond coupling constant (¹JC-F) of around 240 Hz. Smaller two-bond (²JC-F), three-bond (³JC-F), and four-bond (⁴JC-F) couplings are expected for C-5, C-3, and C-6, respectively.

The following diagram illustrates the molecular structure and the numbering scheme used for the NMR assignments.

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

Experimental Protocol for NMR Spectroscopy

The following is a standard experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of a solid organic compound like this compound.

Caption: A generalized workflow for acquiring ¹H and ¹³C NMR spectra of an organic compound.

Detailed Methodologies:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent will depend on the solubility of the compound.

-

Add a small amount (e.g., 1-2 µL of a dilute solution) of tetramethylsilane (TMS) to the solution to serve as an internal chemical shift reference (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrumental Setup:

-

The NMR spectra should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer's magnetic field frequency to the deuterium signal of the solvent.

-

Perform shimming of the magnetic field to optimize its homogeneity and achieve sharp, symmetrical resonance signals.

-

-

¹H NMR Spectrum Acquisition:

-

A standard single-pulse experiment (e.g., a 30° pulse, 'zg30' on Bruker instruments) is typically used.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

The number of scans can range from 8 to 64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

A relaxation delay of 1-2 seconds between scans is generally sufficient for quantitative analysis.

-

-

¹³C NMR Spectrum Acquisition:

-

A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to a series of singlets for each unique carbon atom (unless C-F coupling is present).

-

Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is typically required to obtain a good quality spectrum.

-

The spectral width should be set to encompass the full range of expected carbon chemical shifts (e.g., 0-160 ppm for this compound).

-

-

Data Processing and Analysis:

-

The acquired Free Induction Decays (FIDs) for both ¹H and ¹³C spectra are processed by applying a Fourier transform.

-

The resulting spectra are then phase-corrected to ensure all peaks are in the absorptive mode.

-

The chemical shift axis of both spectra is calibrated by setting the TMS signal to 0.00 ppm.

-

For the ¹H NMR spectrum, the signal integrals are determined to establish the relative ratios of the different types of protons.

-

The chemical shifts, multiplicities, and coupling constants are then measured and assigned to the respective nuclei in the molecule.

-

This guide provides a foundational understanding of the expected ¹H and ¹³C NMR characteristics of this compound. Researchers can use this information as a reference for analyzing experimentally obtained spectra and for confirming the identity and purity of this important chemical intermediate.

Mass Spectrometry of 4-Fluoro-5-methylbenzene-1,2-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry of 4-Fluoro-5-methylbenzene-1,2-diamine, a key intermediate in various synthetic applications. This document outlines detailed experimental protocols, predicted fragmentation patterns, and quantitative data to aid in the characterization and analysis of this compound.

Compound Profile

This compound is an aromatic diamine with the chemical formula C₇H₉FN₂. Its structure consists of a benzene ring substituted with two adjacent amino groups, a fluorine atom, and a methyl group. Understanding its behavior under mass spectrometric analysis is crucial for its identification and quality control in research and development.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₉FN₂ |

| Molecular Weight | 140.16 g/mol |

| CAS Number | 97389-11-2 |

Experimental Protocols

A standardized protocol for the analysis of this compound using Electron Ionization Mass Spectrometry (EI-MS) is detailed below. This protocol is designed to ensure reproducibility and accurate data acquisition.

Sample Preparation

-

Dissolution: Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as methanol or dichloromethane.

-

Dilution: Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL. The optimal concentration may vary depending on the instrument's sensitivity.

-

Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before introduction into the mass spectrometer.

Mass Spectrometry Parameters

The following parameters are recommended for a standard EI-MS analysis. Instrument-specific optimization may be required.

| Parameter | Recommended Setting |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Ion Source Temperature | 200-250 °C |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range | m/z 30-200 |

| Inlet System | Direct Insertion Probe (DIP) or Gas Chromatography (GC) inlet |

Predicted Mass Spectrum and Fragmentation Analysis

Due to the absence of a publicly available mass spectrum for this compound, a predicted fragmentation pattern has been constructed based on the known fragmentation behaviors of analogous compounds, including aromatic amines, fluorinated aromatics, and methylated benzenes.

Predicted Quantitative Data

The following table summarizes the predicted major fragment ions and their relative abundances.

| m/z | Predicted Fragment Ion | Predicted Relative Abundance |

| 140 | [C₇H₉FN₂]⁺• (Molecular Ion) | High |

| 125 | [M - CH₃]⁺ | Moderate |

| 113 | [M - HCN]⁺• | Moderate |

| 96 | [M - CH₃ - HCN]⁺ | Low |

| 86 | [C₅H₄FN]⁺ | Low |

Fragmentation Pathways

The fragmentation of the molecular ion (m/z 140) is expected to proceed through several key pathways initiated by electron ionization. Aromatic amines are known to produce a stable molecular ion, which will likely be the base peak or a very prominent peak in the spectrum.

-

Loss of a Methyl Radical: A primary fragmentation pathway is the cleavage of the C-C bond between the aromatic ring and the methyl group, leading to the loss of a methyl radical (•CH₃) and the formation of a stable ion at m/z 125.

-

Loss of Hydrogen Cyanide: Aromatic primary amines can undergo ring expansion and rearrangement to eliminate a neutral molecule of hydrogen cyanide (HCN), resulting in an ion at m/z 113.

-

Sequential Fragmentation: Further fragmentation of the m/z 125 ion can occur through the loss of HCN, yielding an ion at m/z 96.

-

Ring Cleavage: Cleavage of the aromatic ring can also occur, though typically resulting in less abundant fragments.

Visualizations

The following diagrams illustrate the experimental workflow and the predicted fragmentation pathways.

Caption: A generalized workflow for the mass spectrometric analysis of organic compounds.

Caption: Predicted electron ionization fragmentation pathway of this compound.

Solubility of 4-Fluoro-5-methylbenzene-1,2-diamine in organic solvents

An In-Depth Technical Guide on the Solubility of 4-Fluoro-5-methylbenzene-1,2-diamine in Organic Solvents

Introduction

This compound is a fluorinated aromatic amine that serves as a key building block in the synthesis of various heterocyclic compounds, particularly in the realm of medicinal chemistry and drug development. The strategic incorporation of a fluorine atom can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and various screening assays.

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand its solubility characteristics. This guide outlines a standard experimental protocol for solubility determination, presents a template for data organization, and illustrates key concepts through diagrams.

Data Presentation: A Framework for Solubility Analysis

To facilitate a systematic study and comparison of the solubility of this compound, it is recommended to record experimental data in a structured format. The following table provides a template for documenting solubility measurements at a given temperature.

| Organic Solvent | CAS Number | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis | Notes |

| Methanol | 67-56-1 | 25 | HPLC | |||

| Ethanol | 64-17-5 | 25 | HPLC | |||

| Isopropanol | 67-63-0 | 25 | HPLC | |||

| Acetone | 67-64-1 | 25 | HPLC | |||

| Acetonitrile | 75-05-8 | 25 | HPLC | |||

| Dichloromethane | 75-09-2 | 25 | HPLC | |||

| Chloroform | 67-66-3 | 25 | HPLC | |||

| Ethyl Acetate | 141-78-6 | 25 | HPLC | |||

| Tetrahydrofuran | 109-99-9 | 25 | HPLC | |||

| Toluene | 108-88-3 | 25 | HPLC | |||

| n-Heptane | 142-82-5 | 25 | HPLC | |||

| Dimethyl Sulfoxide | 67-68-5 | 25 | HPLC | |||

| N,N-Dimethylformamide | 68-12-2 | 25 | HPLC |

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a solvent.

Objective: To determine the saturation solubility of this compound in various organic solvents at a constant temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Thermostatic shaker bath or incubator

-

Vials with screw caps and PTFE septa

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Centrifuge (optional)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. The time required can vary depending on the compound and solvent, but 24 to 72 hours is typical. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to permit the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered sample with a known volume of a suitable solvent (often the same solvent or a mobile phase component for HPLC analysis).

-

Accurately record the dilution factor.

-

-

Analysis:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the calibration standards and the diluted sample solutions using a validated HPLC method.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the determination of solubility using the isothermal shake-flask method.

Caption: Workflow for Solubility Determination.

Factors Influencing Solubility

The solubility of a compound is governed by a complex interplay of various factors related to both the solute and the solvent. This diagram illustrates the primary factors influencing the solubility of this compound.

Caption: Key Factors Affecting Solubility.

Safety and handling precautions for 4-Fluoro-5-methylbenzene-1,2-diamine

An In-depth Technical Guide to the Safe Handling of 4-Fluoro-5-methylbenzene-1,2-diamine

This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting. The information provided is a synthesis of data from analogous compounds and should be used in conjunction with institution-specific safety protocols and a comprehensive risk assessment.

Hazard Identification and Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[1][2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][2] |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects.[1] |

Signal Word: Warning

Physical and Chemical Properties

A comprehensive understanding of the physical and chemical properties of a substance is crucial for its safe handling.

| Property | Value | Source |

| Molecular Formula | C₇H₉FN₂ | [3] |

| Molecular Weight | 140.16 g/mol | [3] |

| Appearance | Solid (form not specified) | Inferred from similar compounds |

| Melting Point | 94-98 °C (for 4-Fluoro-1,2-phenylenediamine) | |

| Storage Temperature | 2-8°C, Light sensitive | [1] |

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when working with potentially hazardous aromatic amines.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure.

Caption: PPE and Hazard Mitigation Diagram

Engineering Controls

-

Ventilation: All manipulations of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][4]

-

Containment: Use of a glove box or other containment strategies is recommended for procedures with a high potential for dust or aerosol generation.

Storage

-

Container: Store in a tightly sealed, clearly labeled container, such as a polyethylene or polypropylene container.[1]

-

Conditions: Keep in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[1][4] The recommended storage temperature is between 2-8°C.[1] Protect from light.[1]

-

Security: Store in a locked cabinet or other secure location to prevent unauthorized access.[5]

Experimental Protocols

The following is a generalized protocol for the safe handling of this compound in a research setting. This should be adapted to the specifics of the planned experiment.

Caption: General Laboratory Workflow for Handling Potent Powdered Chemicals

Weighing and Solution Preparation

-

Preparation: Before starting, ensure the chemical fume hood is operational and the work area is clean and free of clutter. Assemble all necessary equipment, including spatulas, weigh boats, solvent, and glassware.

-

PPE: Don a lab coat, chemical safety goggles, and nitrile gloves. A face shield and a NIOSH-approved respirator may be necessary depending on the scale of the experiment and the potential for dust generation.

-

Handling:

-

Retrieve the container of this compound from its secure, refrigerated storage.

-

Allow the container to equilibrate to room temperature before opening to prevent condensation.

-

Carefully open the container inside the fume hood.

-

Use a clean spatula to transfer the desired amount of the solid to a weigh boat on a tared analytical balance.

-

Close the primary container tightly.

-

Add the weighed solid to the desired solvent in a suitable flask.

-

-

Cleanup:

-

Wipe down the spatula, weigh boat, and any contaminated surfaces with an appropriate solvent-soaked wipe.

-

Dispose of all contaminated disposable materials in a designated hazardous waste container.

-

Return the primary container to its secure storage.

-

Wash hands thoroughly after removing gloves.

-

Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency.

Spills

Caption: Decision Tree for Spill Response

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[1][5] |

| Skin Contact | Take off immediately all contaminated clothing. Wash with plenty of water. If skin irritation occurs, get medical advice/attention.[1][5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5] |

| Ingestion | Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[1][5] |

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Collect all solid and liquid waste in clearly labeled, sealed containers.

-

Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1]

-

Do not allow the material to enter drains or waterways, as it is toxic to aquatic life.[1]

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. 1,2-Diamino-4,5-difluorobenzene | C6H6F2N2 | CID 2736755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C7H9FN2 | CID 13398815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

4-Fluoro-5-methylbenzene-1,2-diamine material safety data sheet (MSDS)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and is not a substitute for a certified Material Safety Data Sheet (MSDS) provided by a chemical supplier. Researchers should always consult the official SDS for the most accurate and up-to-date safety information before handling this chemical.

Chemical Identification and Physicochemical Properties

4-Fluoro-5-methylbenzene-1,2-diamine is an aromatic amine that serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. Its chemical structure consists of a benzene ring substituted with a fluorine atom, a methyl group, and two adjacent amine groups.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 4-Fluorobenzene-1,2-diamine (Analogue) | 5-Fluoro-3-methylbenzene-1,2-diamine (Analogue) |

| CAS Number | 97389-11-2[1] | 367-31-7[2] | 206647-96-3[3] |

| Molecular Formula | C7H9FN2[1] | C6H7FN2[2] | C7H9FN2[3] |

| Molecular Weight | 140.16 g/mol [1] | 126.13 g/mol [2] | 140.16 g/mol [3] |

| Melting Point | Data not available | 94-98 °C[2] | Data not available |

| Boiling Point | Data not available | 266.1 ± 20.0 °C (Predicted)[2] | 274.4 ± 35.0 °C (Predicted)[3] |

| Water Solubility | Data not available | Slightly soluble in water[2] | Data not available |

| Vapor Pressure | Data not available | Data not available | Data not available |

Hazard Identification and Classification

Based on notifications to the European Chemicals Agency (ECHA), this compound is classified as a hazardous substance.[1]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation[1] |

Pictograms:

Signal Word: Warning

Toxicological Information

For structurally similar compounds, such as toluene-2,5-diamine, the oral LD50 in rats has been reported to be 98 mg/kg. This highlights the potential for high acute toxicity in this class of compounds.

Experimental Protocols for Safety Assessment

The following are generalized experimental protocols based on OECD guidelines for assessing the key toxicological endpoints for a chemical like this compound.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is designed to classify a substance into a toxicity category based on the mortality and morbidity observed in a small number of animals after a single oral dose.

Acute Dermal Irritation/Corrosion - OECD Test Guideline 404

This test evaluates the potential of a substance to cause reversible or irreversible inflammatory changes to the skin.

Acute Eye Irritation/Corrosion - OECD Test Guideline 405

This test assesses the potential of a substance to cause damage to the eye.

First-Aid Measures

Given the hazard classification, the following first-aid measures are recommended.

Table 3: First-Aid Measures for this compound

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Firefighting and Accidental Release Measures

Firefighting:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides, nitrogen oxides, and hydrogen fluoride.

-

Protective Equipment: Wear self-contained breathing apparatus and full protective gear.

Accidental Release:

-

Personal Precautions: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a respirator. Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Containment and Cleanup: Absorb the spill with inert material (e.g., sand, earth) and place it in a suitable container for disposal.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust, vapor, mist, or gas. Use only in a well-ventilated area.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

Ecological Information

Specific ecotoxicity data for this compound is not available. However, many aromatic amines are toxic to aquatic life. The environmental fate of fluorinated organic compounds can be complex, with some showing persistence and potential for bioaccumulation. It is crucial to prevent the release of this compound into the environment.

Disposal Considerations

Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

This technical guide provides a summary of the available safety information for this compound. Due to the limited publicly available experimental data for this specific compound, a cautious approach should be taken, and all handling should be performed by trained personnel in a controlled laboratory setting.

References

Reactivity Profile of 4-Fluoro-5-methylbenzene-1,2-diamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity profile of the versatile aromatic diamine, 4-Fluoro-5-methylbenzene-1,2-diamine. This compound serves as a valuable building block in synthetic and medicinal chemistry, primarily due to the strategic placement of its functional groups which allows for the construction of a variety of heterocyclic systems with potential biological activity. This guide summarizes its key physicochemical properties, outlines a plausible synthetic route, and delves into its characteristic reactivity, particularly in the formation of quinoxalines and benzimidazoles.

Physicochemical and Safety Data

A summary of the key physicochemical and safety data for this compound is presented below. This information is crucial for its safe handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₇H₉FN₂ | [1] |

| Molecular Weight | 140.16 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 97389-11-2 | [2] |

| Physical State | Solid (predicted) | |

| pKa (predicted) | Basic pKa of the amino groups is estimated to be in the typical range for arylamines, influenced by the electronic effects of the fluorine and methyl substituents. | |

| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and DMSO. |

Safety and Hazard Information: [1]

-

GHS Hazard Statements: Harmful if swallowed, in contact with skin, and if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Precautionary Measures: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.

Synthesis

A common and logical synthetic pathway to this compound involves the reduction of its corresponding nitroaniline precursor, 4-Fluoro-5-methyl-2-nitroaniline. This transformation is a standard procedure in organic synthesis.

Experimental Protocol: Reduction of 4-Fluoro-5-methyl-2-nitroaniline

Objective: To synthesize this compound by the reduction of 4-Fluoro-5-methyl-2-nitroaniline.

Reagents and Materials:

-

4-Fluoro-5-methyl-2-nitroaniline

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)

-

Ethanol

-

Water

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-Fluoro-5-methyl-2-nitroaniline in a mixture of ethanol and water, add iron powder and a catalytic amount of ammonium chloride or hydrochloric acid.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron residues.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the aqueous residue with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography on silica gel if necessary.

Logical Workflow for the Synthesis:

Caption: Synthetic workflow for the preparation of this compound.

Reactivity Profile

The reactivity of this compound is primarily dictated by the two adjacent amino groups, which are nucleophilic and can readily participate in condensation reactions. The fluorine and methyl substituents on the benzene ring modulate the electron density and steric environment, which can influence reaction rates and regioselectivity.

Condensation with 1,2-Dicarbonyl Compounds: Synthesis of Quinoxalines

A hallmark reaction of o-phenylenediamines is their condensation with 1,2-dicarbonyl compounds to form quinoxalines. This reaction is a reliable method for the synthesis of this important class of heterocyclic compounds, which are known to exhibit a wide range of biological activities.

General Reaction Scheme:

The reaction proceeds via a double condensation mechanism, where the two amino groups of this compound react with the two carbonyl groups of a 1,2-dicarbonyl compound (e.g., benzil) to form a dihydropyrazine intermediate, which then aromatizes to the stable quinoxaline ring system.

Caption: General workflow for the synthesis of quinoxaline derivatives.

Reaction with Carboxylic Acids and Their Derivatives: Synthesis of Benzimidazoles

Another key reaction of this compound is its cyclocondensation with carboxylic acids or their derivatives (such as aldehydes, esters, or orthoesters) to yield benzimidazoles. The benzimidazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[3][4]

General Reaction Scheme:

This reaction typically requires acidic conditions and heat to facilitate the initial amide formation followed by cyclization and dehydration to form the imidazole ring.

Caption: General workflow for the synthesis of benzimidazole derivatives.

Applications in Drug Discovery and Medicinal Chemistry

The derivatives of this compound, particularly the resulting quinoxalines and benzimidazoles, are of significant interest to the pharmaceutical industry. The incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The methyl group provides a point for further structural modification and can influence the lipophilicity of the molecule.

Derivatives of structurally related fluorinated diamines have been investigated for a range of biological activities, including as anticancer, antimicrobial, and antiviral agents. The specific substitution pattern of this compound offers a unique scaffold for the generation of novel compounds with potentially improved pharmacological profiles.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its primary utility lies in its ability to readily undergo condensation reactions with dicarbonyl compounds and carboxylic acid derivatives to form quinoxalines and benzimidazoles, respectively. These heterocyclic systems are of high importance in medicinal chemistry. The presence of the fluoro and methyl substituents on the aromatic ring provides a means to fine-tune the physicochemical and biological properties of the resulting molecules, making this diamine an attractive starting material for the development of new therapeutic agents. Further research into the reactivity and applications of this compound is warranted to fully exploit its potential in drug discovery and materials science.

References

- 1. 5-Fluoro-2-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. In Vitro Evaluation of the Potential Pharmacological Activity and Molecular Targets of New Benzimidazole-Based Schiff Base Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. impactfactor.org [impactfactor.org]

An In-depth Technical Guide to 4-Fluoro-5-methylbenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-5-methylbenzene-1,2-diamine is a fluorinated aromatic amine that serves as a valuable building block in the synthesis of a variety of complex organic molecules. Its strategic substitution pattern, featuring a fluorine atom, a methyl group, and two adjacent amino functionalities, makes it a key intermediate in the development of novel pharmaceuticals and advanced materials. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, a plausible synthetic pathway with a detailed experimental protocol, and its potential applications in research and development.

Introduction

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry and materials science. The unique properties of the fluorine atom, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly influence the pharmacokinetic and physicochemical properties of a molecule. These modifications can lead to enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability. Aromatic diamines, in particular, are versatile precursors for the synthesis of heterocyclic compounds, polymers, and dyes.

This compound (also known as 4,5-Diamino-2-fluorotoluene) combines the benefits of a fluorinated scaffold with the reactivity of an ortho-phenylenediamine. This makes it a compound of interest for the synthesis of novel bioactive molecules and functional materials. While the specific discovery and a detailed historical account of this compound are not extensively documented in publicly available literature, its utility can be inferred from the broader context of research into fluorinated aromatic compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 97389-11-2 | [1] |

| Molecular Formula | C₇H₉FN₂ | [1] |

| Molecular Weight | 140.16 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4,5-Diamino-2-fluorotoluene, 4-Fluoro-5-methyl-1,2-phenylenediamine | [1] |

Further experimental data such as melting point, boiling point, and detailed spectroscopic analysis (¹H NMR, ¹³C NMR, IR, MS) would require experimental determination or access to specialized databases.

Synthesis and Experimental Protocol

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

The following are detailed, hypothetical experimental protocols for the key steps in the proposed synthesis. These are based on established procedures for analogous compounds and should be adapted and optimized under appropriate laboratory conditions.

Step 1: Synthesis of N-(4-Fluoro-3-methylphenyl)acetamide

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 4-fluoro-3-methylaniline (1.0 eq) and glacial acetic acid (2.0 vol).

-

Reagent Addition: Cool the mixture to 0-5 °C in an ice bath. Slowly add acetic anhydride (1.1 eq) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Work-up: Pour the reaction mixture into ice-cold water with vigorous stirring.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry in a vacuum oven to yield N-(4-fluoro-3-methylphenyl)acetamide.

Step 2: Synthesis of N-(4-Fluoro-5-methyl-2-nitrophenyl)acetamide

-

Reaction Setup: To a clean, dry three-necked flask, add N-(4-fluoro-3-methylphenyl)acetamide (1.0 eq) and concentrated sulfuric acid (3.0 vol). Cool the mixture to 0 °C.

-

Nitration: Prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.0 vol) and cool it to 0 °C. Add this mixture dropwise to the reaction flask, maintaining the temperature below 5 °C.

-

Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours after the addition is complete.

-

Work-up: Carefully pour the reaction mixture onto crushed ice.

-

Isolation: Collect the resulting precipitate by filtration, wash with cold water until neutral, and dry to obtain N-(4-fluoro-5-methyl-2-nitrophenyl)acetamide.

Step 3: Synthesis of 4-Fluoro-5-methyl-2-nitroaniline

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend N-(4-fluoro-5-methyl-2-nitrophenyl)acetamide (1.0 eq) in a mixture of ethanol (5.0 vol) and concentrated hydrochloric acid (5.0 vol).

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours.

-

Work-up: Cool the reaction mixture and pour it into a beaker of cold water. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution.

-

Isolation: Collect the precipitated solid by filtration, wash with water, and dry to yield 4-fluoro-5-methyl-2-nitroaniline.

Step 4: Synthesis of this compound

-

Reaction Setup: In a hydrogenation vessel, dissolve 4-fluoro-5-methyl-2-nitroaniline (1.0 eq) in ethanol or methanol (10 vol).

-

Catalyst Addition: Carefully add Raney Nickel (approximately 10% w/w) to the solution.

-

Hydrogenation: Pressurize the vessel with hydrogen gas (50-100 psi) and stir the mixture vigorously at room temperature for 4-8 hours.

-

Work-up: Once the reaction is complete (monitored by TLC or LC-MS), carefully filter the mixture through a pad of Celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Applications in Research and Development

While specific, large-scale applications of this compound are not widely reported, its structure suggests significant potential in several areas of chemical research and development:

-

Pharmaceutical Synthesis: As a fluorinated o-phenylenediamine, this compound is an ideal precursor for the synthesis of a variety of heterocyclic scaffolds of medicinal interest, such as benzimidazoles, quinoxalines, and benzodiazepines. The fluorine and methyl substituents can be used to fine-tune the biological activity and pharmacokinetic properties of the resulting drug candidates.

-